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Compound of Interest

Compound Name: Ganfeborole

Cat. No.: B1654198

A novel benzoxaborole, Ganfeborole (GSK3036656), has shown promising bactericidal activity
against Mycobacterium tuberculosis in recent in vivo studies. This guide provides a
comprehensive comparison of Ganfeborole's performance with the current standard of care,
supported by experimental data from a pivotal Phase 2a clinical trial and preclinical animal
models.

Developed to address the urgent need for new anti-tubercular treatments in the face of growing
drug resistance, Ganfeborole employs a unique mechanism of action by inhibiting the bacterial
leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] This novel
approach offers a potential alternative to existing drug regimens.

Clinical Efficacy: Early Bactericidal Activity (EBA)

A Phase 2a, open-label, randomized clinical trial (NCT03557281) evaluated the early
bactericidal activity (EBA) of Ganfeborole in participants with rifampicin-susceptible pulmonary
tuberculosis.[3] The EBA, a measure of a drug's ability to kill tubercle bacilli in the initial days of
treatment, was assessed by the daily decline in sputum colony-forming units (CFU).

The study compared four different oral doses of Ganfeborole (1 mg, 5 mg, 15 mg, and 30 mg
daily for 14 days) with the standard of care (SOC), a fixed-dose combination tablet (Rifafour e-
275) containing rifampicin, isoniazid, pyrazinamide, and ethambutol.[3][4]

The results demonstrated a dose-dependent bactericidal effect of Ganfeborole, with the 30 mg
dose exhibiting the highest EBA among the tested dosages.[3] While the 1 mg dose showed
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minimal activity, the 5 mg, 15 mg, and 30 mg doses all resulted in a notable reduction in
bacterial load.[3]

Mean Daily Rate of Change in log10
Treatment Group

CFU/mL (95% CI)
Ganfeborole 1 mg -0.01 (-0.06 to 0.04)
Ganfeborole 5 mg -0.08 (-0.12 to -0.04)
Ganfeborole 15 mg -0.11 (-0.15 to -0.07)
Ganfeborole 30 mg -0.14 (-0.18 to -0.10)
Standard of Care (SOC) -0.14 (-0.18 to -0.10)

Data sourced from Diacon et al., Nature Medicine, 2024.[3]

Preclinical In Vivo Efficacy

Prior to clinical evaluation, Ganfeborole's efficacy was established in murine models of
tuberculosis. In these studies, oral administration of Ganfeborole led to a significant reduction
in bacterial burden in the lungs and spleens of infected mice.[5]

Animal Model Dosage Outcome
Murine Model 0.5 mg/kg Cidal activity observed
) ) 2.5-log10 reduction in lung
Murine Model 10 mg/kg daily for 4 weeks
CFU
2.7-log10 reduction in lung
Marmoset Model 2 mg/kg/day for 8 weeks

lesion CFU

Data sourced from the Working Group for New TB Drugs and Diacon et al., Nature Medicine,
2024.[6][7]
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Mechanism of Action: Inhibition of Leucyl-tRNA
Synthetase

Ganfeborole's bactericidal effect stems from its highly specific inhibition of the Mycobacterium
tuberculosis leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for the attachment of

the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in protein
synthesis. By blocking this process, Ganfeborole effectively halts the production of essential

proteins, leading to bacterial cell death.

Mechanism of Action of Ganfeborole
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Caption: Ganfeborole inhibits bacterial protein synthesis.

Experimental Protocols
Phase 2a Clinical Trial (NCT03557281)

Study Design: A single-center, open-label, randomized Phase 2a study conducted in South
Africa.[3] A total of 75 male participants aged 18-65 with untreated, rifampicin-susceptible
pulmonary tuberculosis were enrolled.[3] Participants were randomized to receive either
Ganfeborole (1, 5, 15, or 30 mg) or the standard of care (SOC) once daily for 14 days.[3]

Efficacy Assessment: The primary endpoint was the early bactericidal activity (EBA),
determined by the daily rate of change in log10 colony-forming units (CFU) per milliliter of
sputum.[3] Sputum samples were collected at baseline and at multiple time points over the 14-
day treatment period.

Safety and Pharmacokinetics: Safety was monitored through the recording of adverse events,
clinical laboratory tests, and vital signs.[3] Pharmacokinetic parameters of Ganfeborole were
also assessed.[3]

Murine Tuberculosis Efficacy Model

Infection Model: Mice were infected with a low-dose aerosol of M. tuberculosis H37Rv.[5]

Treatment: Following a 10-day post-infection period to allow for the establishment of infection,
mice were treated orally with Ganfeborole once daily for 4 weeks.[5]

Efficacy Evaluation: The primary outcome was the reduction in bacterial load in the lungs,
measured in log10 CFU, compared to an untreated control group.[5]

Conclusion

The in vivo data from both preclinical and clinical studies provide strong evidence for the anti-
tubercular activity of Ganfeborole. Its novel mechanism of action and demonstrated
bactericidal efficacy, comparable to the standard of care at the 30 mg dose in the EBA study,
position Ganfeborole as a promising candidate for future tuberculosis treatment regimens.
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Further clinical trials are warranted to evaluate its long-term efficacy and safety in combination
with other anti-tubercular agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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